Product packaging for ASN001(Cat. No.:)

ASN001

Cat. No.: B1191573
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ASN001 is a small molecule drug candidate identified as a CYP17A1 inhibitor for research use . Its mechanism of action targets Steroid 17-alpha-hydroxylase (CYP17A1), a key enzyme in androgen biosynthesis . This makes this compound a compound of interest for investigating new treatments for metastatic castration-resistant prostate cancer (mCRPC) . Inhibiting CYP17A1 lowers circulating androgen levels, a crucial therapeutic strategy in this advanced disease stage . Research into selective CYP17A1 inhibitors like this compound aims to overcome limitations of existing therapies, such as the side effects from non-selective inhibition or drug resistance mechanisms . The drug has been evaluated in clinical trials for prostatic cancer, having reached Phase 2 development, and a Phase 1 study specifically for metastatic castration-resistant prostate cancer was registered in the United States . This product is strictly for Research Use Only.

Properties

Molecular Formula

C15H25N2+

Appearance

Solid powder

Synonyms

ASN001;  ASN-001;  AS N001.; Unknown

Origin of Product

United States

Preclinical Discovery and in Vitro Characterization of Asn001

Compound Identification and Design Rationale

The enzyme CYP17A1 is a critical junction in the steroid biosynthesis pathway, possessing two distinct enzymatic functions: a 17α-hydroxylase activity and a 17,20-lyase activity. cancer.gov Both are required for the production of androgens, while only the 17α-hydroxylase activity is necessary for cortisol synthesis. Non-selective inhibition of both CYP17A1 activities can lead to a significant reduction in cortisol, which in turn can cause an increase in adrenocorticotropic hormone (ACTH) and subsequent mineralocorticoid excess.

ASN001 was designed with the rationale of selectively inhibiting the 17,20-lyase activity of CYP17A1. cancer.gov The primary goal of this selective inhibition is to block the production of androgens, which are pivotal in the progression of certain hormone-dependent conditions, without significantly affecting cortisol synthesis. ascopubs.org By preserving the 17α-hydroxylase activity, the design of this compound aims to avoid the mineralocorticoid-related side effects commonly associated with non-selective CYP17A1 inhibitors, thereby potentially eliminating the need for co-administration of corticosteroids like prednisone (B1679067). cancer.govascopubs.org

In Vitro Enzymatic Characterization of this compound

Preclinical studies have been conducted to characterize the enzymatic activity of this compound and to confirm its intended mechanism of action as a potent and selective inhibitor of CYP17A1 lyase.

In preclinical investigations, this compound demonstrated potent inhibition of the CYP17A1 lyase enzyme. ascopubs.orgpatsnap.com The potency of a compound like this compound is typically determined by in vitro enzymatic assays that measure the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50). While specific quantitative data for this compound's IC50 value against CYP17A1 lyase are not publicly available, preclinical reports describe it as a "potent inhibitor." asco.org

Enzyme TargetThis compound IC50
CYP17A1 Lyase ActivityData not publicly available

This table is intended to show the type of data typically generated in preclinical studies. Specific values for this compound are not available in the public domain.

A key feature of this compound's design is its selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1. Preclinical studies have supported this selectivity, showing a preferential inhibition of testosterone (B1683101) synthesis over cortisol synthesis. ascopubs.org This selectivity is crucial to the compound's design rationale, aiming to maintain cortisol levels and avoid the need for steroid replacement therapy. cancer.gov The degree of selectivity is a critical parameter, often expressed as a ratio of the IC50 values for the two enzymatic activities.

Enzymatic ActivityThis compound InhibitionSelectivity Ratio (Hydroxylase/Lyase)
17,20-LyasePotent InhibitionData not publicly available
17α-HydroxylaseMinimal InhibitionData not publicly available

This table illustrates the comparative inhibition profile sought in the design of selective CYP17A1 inhibitors. Specific quantitative data for this compound is not publicly available.

To assess the specificity of a compound, it is typically screened against a panel of other enzymes and receptors. This "off-target" screening is important to identify potential unintended interactions that could lead to adverse effects. For a CYP17A1 inhibitor, this panel would likely include other cytochrome P450 enzymes to ensure specificity. Preclinical development of this compound included assessments that indicated a low potential for drug-drug interactions, suggesting a degree of specificity. ascopubs.orgasco.org However, detailed results from a comprehensive off-target enzyme panel screening for this compound are not publicly available.

In Vitro Cellular Assays for Steroid Hormone Modulation

To complement the enzymatic assays, the activity of this compound has been evaluated in cellular models to confirm its effects on steroid hormone production in a more physiologically relevant context.

The ability of this compound to inhibit androgen production has been assessed in hormone-producing cell lines. Such assays typically involve treating cells that endogenously produce androgens with the compound and then measuring the levels of hormones like testosterone and dehydroepiandrosterone (B1670201) (DHEA) in the cell culture medium. Clinical trial data, which reflects the compound's in vivo activity, has shown that administration of this compound leads to a decrease in testosterone to below quantifiable limits and a reduction in DHEA of up to 80%. asco.org These clinical findings are supported by the initial preclinical in vitro cellular assays.

Cell LineHormone Measured% Inhibition by this compound
N/ATestosteroneData not publicly available
N/ADHEAData not publicly available

This table represents the type of data generated from in vitro cellular assays. While clinical data shows a significant reduction in these hormones, specific in vitro percentage inhibition data for this compound is not publicly available.

Assessment of Glucocorticoid Pathway Sparing in Adrenal Cell Models

A key feature of this compound in its preclinical characterization is its selective inhibition of the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity. wikipedia.orgnih.gov The CYP17A1 enzyme is critical in the steroidogenesis pathway, catalyzing two distinct reactions: the 17α-hydroxylation of pregnenolone (B344588) and progesterone (B1679170), and the subsequent 17,20-lyase reaction that cleaves the C17-20 bond to produce androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione (B190577).

The 17α-hydroxylase activity is essential for the production of cortisol, a vital glucocorticoid. Non-selective inhibition of this step can lead to a deficiency in cortisol, triggering a compensatory rise in adrenocorticotropic hormone (ACTH) and subsequent mineralocorticoid excess. nih.gov this compound was designed to preferentially inhibit the 17,20-lyase step, thereby blocking androgen synthesis while sparing cortisol production.

In vitro enzymatic assays have demonstrated that this compound is approximately 10-fold more selective for CYP17 lyase over CYP17 hydroxylase. aacrjournals.orgnih.govclinicaltrials.gov This selectivity is quantified by its half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Inhibitory Potency of this compound against CYP17A1 Activities. wikipedia.org

This biochemical selectivity translates to a functional sparing of the glucocorticoid pathway in preclinical models. In studies involving patient-derived xenografts, treatment with this compound led to a significant decrease in intratumoral androgens without affecting cortisol levels. This finding supports the hypothesis that the selective inhibition of 17,20-lyase by this compound effectively curtails androgen production while preserving the glucocorticoid synthesis pathway.

Effects on Steroid Receptor Signaling in Preclinical Models

In addition to its role as a CYP17A1 inhibitor, this compound also functions as a direct antagonist of the androgen receptor (AR). frontiersin.orgaacrjournals.org This dual mechanism allows it to not only reduce the production of androgens but also to block the signaling pathway of any remaining androgens at the receptor level.

Preclinical studies have confirmed that this compound acts as a competitive antagonist of the AR. aacrjournals.orgnih.govclinicaltrials.govnih.gov This means it binds to the same site on the receptor as endogenous androgens, such as testosterone and dihydrotestosterone (B1667394) (DHT), thereby preventing receptor activation. Importantly, this antagonistic activity has been demonstrated against both the wild-type AR and certain mutated forms of the receptor, such as T877A and F876L, which can be associated with resistance to other therapies. aacrjournals.orgnih.gov

In various in vitro cancer cell line models, this compound has shown the ability to inhibit androgen-dependent cell proliferation. nih.govaacrjournals.org For instance, it has been shown to be a more potent inhibitor of cell growth in enzalutamide-resistant cell lines compared to abiraterone (B193195) acetate (B1210297). aacrjournals.org While the antagonistic properties of this compound on the androgen receptor are well-established, detailed quantitative data on its binding affinity (e.g., Ki or IC50 values) and its cross-reactivity with other steroid hormone receptors—such as the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and progesterone receptor (PR)—are not extensively detailed in publicly available literature. Therefore, a comparative table of binding affinities is not provided. Preclinical syncope models have indicated that this compound exhibits modest activity at the MT-1 and GABA-1 receptors, though these findings were not predictive of clinical effects. scispace.com

Molecular Mechanism of Action of Asn001

Binding Site Analysis and Interaction with CYP17A1 Enzyme (Computational and Experimental Approaches)

ASN001 functions by selectively binding to and inhibiting the lyase activity of CYP17A1. nih.govcancer.gov CYP17A1 is a membrane-bound monooxygenase located in the endoplasmic reticulum, possessing both 17α-hydroxylase and 17,20-lyase activities. nih.govcancer.govwikipedia.org The enzyme is crucial for converting pregnane (B1235032) steroids into androgens. wikipedia.org

Computational and experimental approaches have been employed to understand the interaction of inhibitors with CYP17A1. Crystal structures of human CYP17A1 have been utilized in computational studies, such as molecular dynamics simulations, to analyze ligand binding. mdpi.com These studies have characterized the active site where steroids bind, identifying key residues involved in the interaction. mdpi.com For instance, residues like V366, N202, and E305 are located within the active site and play a role in substrate positioning. mdpi.com

Research also suggests the potential existence of a secondary binding site in CYP17A1, located at the substrate entry channel. diva-portal.orgnih.gov Computational analyses, such as Funnel Metadynamics, have been used to study ligand binding at this secondary site, suggesting that non-heme-interacting ligands could also bind effectively to CYP17A1. diva-portal.orgnih.gov This opens possibilities for alternative inhibitor design strategies. diva-portal.orgnih.gov

Experimental techniques like NMR spectroscopy have been used to study the interaction between CYP17A1 and cytochrome b5, an electron donor that enhances the 17,20-lyase activity. nih.govwashington.edu These studies have shown that substrate binding can influence changes at the proximal surface of CYP17A1, suggesting the possibility of allosteric effects where cytochrome b5 binding might induce conformational changes in the active site. nih.govwashington.edu

Conformational Changes Induced by this compound Binding to CYP17A1

Research on the interaction between CYP17A1 and cytochrome b5 suggests that b5 binding can cause conformational changes in CYP17A1, particularly affecting residues in the distal part of the active site. nih.govacs.org This interaction is thought to be enthalpy-driven and involve electrostatic interactions, salt bridges, and hydrogen bonds. nih.govacs.org The allosteric effect of cytochrome b5 binding has been hypothesized to induce a conformational change that reorients the lyase substrate to facilitate the cleavage reaction. washington.edu

While direct studies on conformational changes induced specifically by this compound binding were not found, its selective inhibition of the lyase activity implies a specific interaction that likely influences the enzyme's conformation in a way that hinders the 17,20-lyase reaction while preserving or having less impact on the 17α-hydroxylase activity. The selective inhibition by this compound prevents the increased synthesis of mineralocorticoids, which are downstream products of the 17α-hydroxylase pathway. nih.govcancer.gov

Downstream Molecular Pathway Modulation in Androgen Synthesis

CYP17A1 catalyzes two key steps in androgen synthesis: the 17α-hydroxylation of pregnenolone (B344588) and progesterone (B1679170), and the 17,20-lyase reaction that converts 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), respectively. wikipedia.org DHEA and androstenedione are precursors to potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.orgeuropa.eu

The steroidogenic pathway involves a cascade of enzymes. By blocking the lyase step catalyzed by CYP17A1, this compound disrupts the flow of intermediates towards androgen production. This modulation of the pathway results in reduced levels of circulating androgens. nih.govcancer.gov

Studies in CRPC highlight the importance of intratumoral androgen synthesis and the conversion of adrenal androgens into active androgens, even under systemic androgen deprivation. europa.eunih.gov CYP17A1 plays a crucial role in this process. unibe.ch Therefore, inhibiting CYP17A1 lyase activity with this compound aims to suppress these alternative sources of androgen production that contribute to tumor growth in CRPC. nih.govcancer.govunibe.ch

Impact on Gene Expression Profiles Related to Steroidogenesis in Preclinical Models

The impact of CYP17A1 inhibition and altered steroid levels on gene expression profiles related to steroidogenesis has been investigated in various preclinical models. Changes in steroid hormone levels can influence the expression of genes involved in the steroidogenic pathway and androgen signaling. elifesciences.orgmdpi.com

Studies in preclinical models, such as mouse testicular tissues, have shown that alterations in steroid hormone levels can lead to deregulated expression of genes encoding steroidogenic enzymes. elifesciences.orgelifesciences.org For example, decreased levels of androstenedione have been associated with decreased transcript levels of steroid metabolizing genes and steroid target genes. elifesciences.org

While specific data on the impact of this compound on gene expression profiles was not detailed in the provided search results, the general understanding of CYP17A1 inhibition suggests that reducing androgen synthesis would likely lead to changes in the expression of androgen-responsive genes. In hormone-dependent cancers like prostate cancer, androgen receptor signaling plays a crucial role in driving the expression of genes responsible for tumor growth and survival. unibe.chmdpi.com Inhibiting androgen synthesis with agents like this compound is expected to downregulate the expression of these androgen-driven genes, thereby impacting tumor cell proliferation and survival.

Further detailed studies using preclinical models treated with this compound would be necessary to fully elucidate its specific impact on the comprehensive gene expression profiles related to steroidogenesis and androgen signaling pathways.

Table 1: Key Molecular Interactions and Effects of this compound

FeatureDescriptionRelevant Section
Target EnzymeCYP17A1 (Steroid 17-alpha-hydroxylase/C17,20 lyase)3.
Primary InhibitionSelective inhibition of 17,20-lyase activity3., 3.3
Binding LocationPrimarily the active site of CYP17A1; potential secondary binding site3.1
Impact on Androgen SynthesisSignificant reduction in DHEA, androstenedione, testosterone, and DHT production3.3
Effect on MineralocorticoidsPrevents increased synthesis compared to non-selective inhibitors3.

Table 2: Examples of Steroidogenic Pathway Intermediates and Products Affected by CYP17A1 Activity

CompoundRole in PathwayAffected by Lyase InhibitionPubChem CID
PregnenolonePrecursor steroidIndirectly1164
ProgesteronePrecursor steroidIndirectly5994
17α-HydroxypregnenoloneIntermediate (product of 17α-hydroxylase)Directly (substrate for lyase)15714
17α-HydroxyprogesteroneIntermediate (product of 17α-hydroxylase)Directly (substrate for lyase)8037
Dehydroepiandrosterone (DHEA)Androgen precursor (product of 17,20-lyase)Directly (production reduced)5881
AndrostenedioneAndrogen precursor (product of 17,20-lyase)Directly (production reduced)1222
TestosteronePotent androgen (synthesized from precursors)Directly (synthesis reduced)6013
Dihydrotestosterone (DHT)Potent androgen (synthesized from precursors)Directly (synthesis reduced)10613

Preclinical Pharmacological and Toxicological Assessment of Asn001

Preclinical Pharmacokinetic Profile

The preclinical pharmacokinetic profile of a drug candidate helps in understanding its absorption, distribution, metabolism, and excretion (ADME). Initial preclinical data for ASN001 suggested high oral bioavailability. asco.orgascopubs.orgasco.org

Absorption and Bioavailability in Animal Models

Studies in animal models are fundamental to determining how well a drug is absorbed into the bloodstream after oral administration. Preclinical investigations with this compound have demonstrated its high oral bioavailability. asco.orgascopubs.orgasco.org This suggests efficient absorption from the gastrointestinal tract into the systemic circulation in these models. The specific details of the animal models used and the full pharmacokinetic parameters from these preclinical studies are not extensively detailed in publicly available literature, but the consistent reporting of high bioavailability was a key factor in its progression to clinical development. asco.orgascopubs.orgasco.org

Distribution and Tissue Accumulation Studies

Understanding where a drug distributes in the body is critical for assessing its potential efficacy and toxicity. For anti-androgen therapies, distribution to target tissues like the prostate is desirable. While specific tissue distribution data for this compound in preclinical models is not publicly detailed, the general principles of drug distribution would apply. Factors such as plasma protein binding, tissue permeability, and transporter interactions would govern its accumulation in various organs and tissues. For other anti-cancer agents, preclinical studies have shown that distribution can be dose- and time-dependent, with saturation of targets in non-tumor tissues potentially leading to better tumor uptake.

Metabolism and Excretion Pathways (Preclinical)

The metabolism of a drug influences its efficacy and potential for drug-drug interactions. Preclinical studies are designed to identify the primary metabolic pathways and the enzymes involved. The assessment of drug metabolism at the preclinical stage aims to identify and quantify primary metabolites and pinpoint the metabolic routes. nih.gov For many drugs, the liver is the primary site of metabolism. nih.gov The excretion of a drug and its metabolites is also a critical component of its pharmacokinetic profile. Preclinical studies in animal models, often using radiolabeled compounds, help to determine the routes and rates of excretion, typically through urine and feces.

Potential for Preclinical Drug-Drug Interactions via Metabolic Enzymes

A key finding from preclinical assessments of this compound is its low potential for drug-drug interactions. asco.orgascopubs.orgasco.org This is a significant advantage, particularly for a drug intended for use in cancer patients who are often on multiple medications. Drug-drug interactions frequently occur when one drug alters the metabolism of another, often through inhibition or induction of cytochrome P450 (CYP) enzymes. biopharmaservices.com Preclinical in vitro studies are typically conducted to evaluate a compound's potential to inhibit or induce major CYP enzymes. criver.com The assertion that this compound has a low potential for such interactions suggests it is neither a significant inhibitor nor an inducer of key metabolic enzymes, which could simplify its use in combination therapies. ascopubs.orgnih.gov

Preclinical Pharmacodynamic Markers of Androgen Suppression

Pharmacodynamic studies investigate the effects of a drug on the body. For an androgen synthesis inhibitor like this compound, the primary pharmacodynamic effect is the suppression of androgen levels.

Measurement of Circulating Androgen Levels (e.g., Testosterone (B1683101), DHEA) in Animal Models

A critical measure of the efficacy of an anti-androgen agent in preclinical models is its ability to lower circulating levels of androgens such as testosterone and dehydroepiandrosterone (B1670201) (DHEA). DHEA is a precursor to testosterone, and its suppression is an indicator of upstream inhibition of androgen synthesis. frontiersin.org In a clinical setting with patients who had not been pre-treated with other androgen-targeted therapies, this compound demonstrated a significant reduction in both testosterone and DHEA levels. asco.org Testosterone levels were observed to decrease to below quantifiable limits, while DHEA levels showed a decrease of up to 80%. asco.org While these results are from a clinical study, they reflect the intended pharmacodynamic effects that would have been initially established in preclinical animal models.

Table 1: Summary of Preclinical Findings for this compound

Parameter Finding Implication
Mechanism of Action Potent and selective CYP17 lyase inhibitor Efficiently blocks androgen synthesis
Oral Bioavailability High in preclinical models asco.orgascopubs.orgasco.org Suitable for oral administration
Drug-Drug Interaction Low potential asco.orgascopubs.orgasco.org Favorable for use in combination therapies
Androgen Suppression Significant reduction in Testosterone and DHEA asco.org Demonstrates potent pharmacodynamic effect

Monitoring of Relevant Preclinical Biomarkers (e.g., PSA in mouse xenografts)

In preclinical studies, this compound demonstrated potent inhibition of CYP17 lyase, leading to a selective reduction in testosterone synthesis. ascopubs.orgasco.orgasco.org While detailed preclinical data on the direct monitoring of Prostate-Specific Antigen (PSA) in mouse xenograft models for this compound is not extensively available in the public domain, the mechanism of action of this compound strongly suggests a downstream effect on PSA levels. In prostate cancer models, particularly those using human prostate cancer cell lines like LNCaP which are androgen-sensitive, a reduction in androgen levels due to CYP17 lyase inhibition would be expected to lead to a decrease in PSA expression and secretion.

Clinical trial data for this compound in men with metastatic castration-resistant prostate cancer (mCRPC) has shown evidence of activity through disease and PSA stabilization. ascopubs.org Furthermore, PSA declines of over 50% have been observed in patients who were naive to other CYP17 inhibitors like abiraterone (B193195). asco.org This clinical activity is built upon prior preclinical research that indicated broad antitumor effects in prostate cancer xenograft models. urologytimes.com

The preclinical pharmacodynamic effects of this compound were characterized by a significant decrease in androgens. For instance, in preclinical evaluations, a decrease in dehydroepiandrosterone (DHEA), a precursor in the androgen synthesis pathway, was observed. asco.org This modulation of androgen biosynthesis is the primary mechanism through which this compound is expected to impact androgen-receptor-driven biomarkers like PSA.

Table 1: Preclinical Pharmacodynamic Effects of this compound on Androgen Biosynthesis

BiomarkerEffectImplication for Prostate Cancer
CYP17 LyasePotent InhibitionBlocks the production of androgen precursors.
TestosteroneSelective Synthesis InhibitionReduces the primary driver of prostate cancer cell growth.
DHEADecreaseIndicates upstream inhibition of the androgen synthesis pathway.
PSAAnticipated DecreaseExpected downstream effect of reduced androgen signaling in androgen-sensitive prostate cancer models.

Note: Specific quantitative data from preclinical mouse xenograft studies on PSA reduction with this compound is not publicly available.

Preclinical Toxicology and Tolerability Studies (Excluding Adverse Effect Profiles)

Preclinical toxicology and tolerability studies are essential for determining the safety profile of a new chemical entity before it is administered to humans. These studies are conducted in various animal models to identify potential target organs for toxicity and to establish a safe dose range for first-in-human clinical trials.

For this compound, preclinical studies indicated that the compound was well tolerated. ascopubs.orgasco.orgasco.org This favorable tolerability profile was a key factor in its progression to clinical development. The preclinical evaluations demonstrated high oral bioavailability, which is a desirable characteristic for a new drug candidate. ascopubs.orgasco.org

While specific details and comprehensive data from dedicated preclinical toxicology and tolerability studies for this compound are not publicly available, the successful initiation and progression of Phase 1/2 clinical trials (NCT02349139) imply that a thorough preclinical safety assessment was completed and deemed acceptable by regulatory authorities. ascopubs.orgasco.org The design of such preclinical programs typically includes single-dose and repeated-dose toxicity studies in at least two species (one rodent and one non-rodent) to assess systemic and local toxicity.

The information from these non-clinical studies is crucial for an Investigational New Drug (IND) submission to regulatory bodies like the FDA. The fact that this compound advanced to clinical trials indicates that the preclinical toxicology data supported a favorable risk-benefit profile for the initial human studies.

Table 2: Summary of Preclinical Toxicology and Tolerability Profile of this compound (Based on available information)

Study TypeFindingImplication
General TolerabilityWell tolerated in preclinical models.Supported progression to human clinical trials.
BioavailabilityHigh oral bioavailability observed.Favorable pharmacokinetic property for an oral drug.
Safety PharmacologyNo major safety concerns identified that would preclude clinical investigation.Allowed for the establishment of a safe starting dose in humans.

Note: This table is a summary based on statements from clinical trial abstracts, as detailed preclinical toxicology reports for this compound are not publicly available.

Preclinical Efficacy Studies in Disease Models

In Vitro Oncological Efficacy

In vitro studies are conducted to assess the direct effects of a compound on cancer cells in a controlled laboratory setting. Preclinical evaluations of ASN001 have included assessments of its impact on cancer cell lines.

Cell Proliferation and Viability in Castration-Resistant Prostate Cancer Cell Lines

Preclinical studies have indicated that this compound exhibits potent inhibition of CYP17 lyase, an enzyme crucial for the synthesis of androgens, including testosterone (B1683101) patsnap.comresearchgate.netmedchemexpress.com. This mechanism is particularly relevant in castration-resistant prostate cancer (CRPC), where tumors can continue to produce androgens despite reduced systemic levels acs.orgresearchgate.net. While the provided search results state that this compound has anticancer activity and is used for research in prostate cancer, and that preclinical studies show potent inhibition of CYP17 lyase with selective inhibition of testosterone synthesis patsnap.commedchemexpress.com, specific quantitative data on how this compound impacts cell proliferation and viability in various CRPC cell lines (e.g., IC50 values or percentage of viable cells after treatment) are not available within the provided snippets.

In Vivo Oncological Efficacy in Xenograft and Syngeneic Models

In vivo studies using animal models, such as xenografts (human tumors implanted in immunocompromised mice) and syngeneic models (cancer cells from a particular strain of mouse implanted into mice of the same strain), are critical for evaluating the efficacy of a compound in a more complex living system.

Tumor Growth Inhibition in Androgen-Sensitive and Castration-Resistant Prostate Cancer Xenografts

Preclinical data with this compound have demonstrated tumor growth inhibition in tumor xenograft models firstwordpharma.combiospace.com. As a selective CYP17 inhibitor, this compound aims to reduce androgen production, which is particularly relevant for prostate cancer. While the search results indicate that this compound is being investigated for mCRPC patsnap.comresearchgate.netfirstwordpharma.combiospace.comnih.gov, and that preclinical studies have shown promise biospace.comnih.gov, specific comparative data on its efficacy in inhibiting tumor growth in both androgen-sensitive and castration-resistant prostate cancer xenograft models, including metrics like percentage of tumor growth inhibition or changes in tumor volume over time, are not detailed in the provided snippets. The focus in the snippets is more on its mechanism and progression to clinical trials patsnap.comresearchgate.netmedchemexpress.comfirstwordpharma.combiospace.comnih.gov.

Modulation of Tumor Biomarkers and Histopathological Changes in Preclinical Tumor Models

Evaluating the modulation of tumor biomarkers and observing histopathological changes in preclinical models can provide insights into a compound's mechanism of action and its effects on the tumor microenvironment. For prostate cancer, prostate-specific antigen (PSA) is a key biomarker. As a CYP17 inhibitor, this compound is expected to lower PSA levels by reducing androgen production patsnap.comresearchgate.netfirstwordpharma.combiospace.com. While clinical trial information in the snippets mentions that this compound lowers PSA in patients patsnap.comresearchgate.netfirstwordpharma.combiospace.com, detailed data on the modulation of specific tumor biomarkers (beyond PSA) or descriptions of histopathological changes observed in preclinical tumor models treated with this compound are not present in the provided search results. Some results mention the importance of biomarkers in clinical trials cambridge.orgnih.gov and changes in DHEA-S and testosterone levels in a clinical study of a different CYP17 inhibitor ascopubs.org, but lack specific preclinical data for this compound.

Impact on Metastasis in Preclinical Cancer Models

Preclinical investigations into this compound have explored its anti-tumor potential, particularly in the context of hormone-dependent cancers such as prostate cancer. This compound functions as a potent inhibitor of CYP17 lyase activity wikipedia.orgnih.govascopubs.orgbiospace.comcancer.gov. By selectively inhibiting this enzyme, this compound aims to reduce the production of androgens, which can drive the growth of certain tumors wikipedia.orgnih.govascopubs.orgcancer.gov. Preclinical studies have demonstrated that this compound achieves potent inhibition of CYP17 lyase, leading to a reduction in testosterone synthesis wikipedia.orgascopubs.org. This reduction in androgen levels is a key strategy in the treatment of hormone-sensitive cancers. While the primary focus of the available information regarding preclinical efficacy centers on the inhibition of androgen synthesis and potential for reducing tumor growth, detailed research findings specifically evaluating the direct impact of this compound on the process of metastasis in preclinical cancer models were not prominently featured in the consulted literature.

Comparative Preclinical Efficacy with Other Approved or Investigational CYP17A1 Inhibitors

This compound is characterized as a selective CYP17 lyase inhibitor wikipedia.orgnih.govascopubs.orgbiospace.comcancer.gov. This selectivity is highlighted as a potential advantage compared to some other CYP17 inhibitors, which may also inhibit the 17α-hydroxylase activity of CYP17A1 nih.govcancer.gov. Non-selective inhibition can lead to the accumulation of mineralocorticoid precursors, potentially necessitating co-administration of corticosteroids like prednisone (B1679067) to manage associated side effects wikipedia.orgascopubs.orgcancer.gov. Preclinical studies of this compound have indicated selective inhibition of testosterone synthesis over cortisol synthesis, suggesting that this selectivity at the lyase level may obviate the need for concurrent prednisone administration wikipedia.orgascopubs.org.

Structure Activity Relationships Sar and Medicinal Chemistry Research on Selective Non Steroidal Cyp17 Lyase Inhibitors

General Principles of Non-Steroidal CYP17A1 Inhibitor Design

The design of non-steroidal CYP17A1 inhibitors typically focuses on developing molecules that can effectively interact with the enzyme's active site, particularly coordinating with the heme iron, which is essential for catalytic activity. nih.govnih.gov Unlike steroidal inhibitors that mimic the natural substrates, non-steroidal compounds explore diverse chemical scaffolds to achieve potent inhibition and improved pharmacological properties. mims.comcdutcm.edu.cnuni-freiburg.defishersci.cawikipedia.org

Key design principles include identifying core structures capable of coordinating with the heme iron via functional groups such as nitrogen atoms, often found in heterocycles like pyridines or imidazoles. mims.comnih.govnih.gov The surrounding chemical moieties are then optimized to ensure favorable interactions with the amino acid residues within the active site and to provide specificity for CYP17A1 over other cytochrome P450 enzymes. mims.comnih.govfishersci.ca The goal is to achieve high affinity binding and effective blockade of the enzyme's function.

Strategies for Achieving Selectivity Between 17α-Hydroxylase and 17,20-Lyase Activities

CYP17A1 catalyzes two distinct reactions, and selectively inhibiting the 17,20-lyase activity while sparing the 17α-hydroxylase activity is a desirable goal in inhibitor design. wikipedia.orgnih.govnih.gov This selectivity can potentially reduce the disruption of cortisol synthesis, thereby mitigating the risk of mineralocorticoid excess and the need for corticosteroid co-administration observed with less selective inhibitors like abiraterone (B193195). wikipedia.orguni.luwikipedia.orgfishersci.canih.gov

Strategies to achieve this selectivity are an active area of research. The subtle differences in the enzyme's conformation and interaction with cofactors like cytochrome b5 during the two catalytic steps are believed to play a role in determining selectivity. mims.comcdutcm.edu.cnnih.govnih.gov Medicinal chemistry approaches involve designing inhibitors that can exploit these conformational differences or interact allosterically to favor the inhibition of the lyase reaction. mims.comnih.govnih.gov While the precise mechanisms governing this selectivity are not fully understood, structural and computational studies aim to elucidate the binding modes and interactions that lead to preferential lyase inhibition. mims.comnih.govnih.govuni-freiburg.de ASN001 is characterized as a lyase-selective inhibitor, suggesting its structure is designed to preferentially target this specific activity of CYP17A1. wikipedia.orgnewdrugapprovals.orguni.luuni.luguidetopharmacology.orgresearchgate.net This selectivity is a key feature that distinguishes it from non-selective CYP17 inhibitors. wikipedia.org

Design Considerations for Oral Bioavailability and Metabolic Stability in the Class

For a non-steroidal CYP17A1 inhibitor to be clinically effective, it must possess adequate oral bioavailability and metabolic stability. Oral administration is the preferred route for chronic treatment, requiring the compound to be absorbed from the gastrointestinal tract and reach systemic circulation. Metabolic stability is crucial to ensure a sufficient half-life for the drug to exert its therapeutic effect without being rapidly cleared by the body's metabolic enzymes, particularly hepatic cytochrome P450 enzymes. mims.com

Medicinal chemistry design considerations to improve oral bioavailability and metabolic stability in this class of compounds often involve optimizing physicochemical properties such as lipophilicity, solubility, and molecular weight. Structural modifications are made to reduce susceptibility to common metabolic pathways, such as oxidation or glucuronidation. mims.com Balancing the requirements for target binding affinity and favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties is a critical aspect of the drug discovery process. Preclinical studies on this compound have indicated high oral bioavailability and a low potential for drug-drug interactions, suggesting that its chemical structure incorporates features that contribute to favorable pharmacokinetic properties. uni.luuni.luguidetopharmacology.org

Computational Chemistry and Molecular Modeling Approaches in Inhibitor Development

Computational chemistry and molecular modeling play a significant role in the discovery and optimization of non-steroidal CYP17A1 inhibitors. mims.comnih.govnih.govuni-freiburg.defishersci.cawikipedia.orgnih.govnih.gov Techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations are employed to understand the binding interactions between inhibitors and the CYP17A1 enzyme at an atomic level. mims.comnih.govnih.govuni-freiburg.dewikipedia.orgnih.govnih.gov

Molecular docking helps predict the likely binding orientation and affinity of potential inhibitor molecules within the enzyme's active site. wikipedia.orgnih.gov Pharmacophore models, derived from known active inhibitors or the enzyme's binding site characteristics, can be used to screen large chemical databases for compounds with similar key features required for binding. nih.govnih.gov Molecular dynamics simulations provide insights into the flexibility of the enzyme and inhibitor, allowing for a more realistic assessment of their interactions and the stability of the complex. mims.comuni-freiburg.de These computational methods guide the design and synthesis of novel compounds by identifying promising scaffolds and suggesting modifications to improve potency and selectivity. mims.comnih.govnih.govfishersci.ca While specific detailed computational studies on this compound are not extensively reported in the immediately available literature, these approaches are generally applied in the development of CYP17A1 inhibitors and would likely have been utilized in the optimization of this compound or related compounds.

Potential for Derivatization and Optimization of this compound-like Scaffolds

The development of this compound as a selective non-steroidal CYP17 lyase inhibitor suggests that its core chemical scaffold holds promise for further derivatization and optimization. mims.comnih.gov Medicinal chemistry research often involves exploring the structure-activity relationships around a lead compound to identify analogs with improved potency, selectivity, pharmacokinetic properties, or reduced off-target effects. nih.gov

Broader Research Implications and Mechanistic Applications of Selective Cyp17a1 Inhibition

Potential Role in Other Hormone-Dependent Cancers (e.g., Breast Cancer Preclinical Models)

CYP17A1 is considered an attractive target in several hormone-dependent cancers, including breast cancer. nih.govacs.org While estrogen-dependent signaling primarily drives the transcription of genes in breast cancer, the androgen receptor is believed to play a role in some cases. nih.govacs.org Furthermore, CYP17A1 indirectly contributes to the synthesis of estrogens, and excessive estrogen signaling is associated with tumor development. nih.govacs.org Research indicates that reducing androgen levels can be associated with clinical improvement in breast cancer patients. nih.govacs.org Therefore, inhibiting CYP17A1 appears to be a valid approach in breast cancer treatment research. nih.govacs.org

Preclinical studies using other CYP17A1 inhibitors like abiraterone (B193195) have explored their effects on breast cancer cell lines. For instance, abiraterone has been shown to induce dose-dependent proliferation in ER-positive, estrogen-dependent breast cancer cell lines such as MCF-7 and T47D in vitro. aacrjournals.org This proliferation and associated gene expression were blocked by a selective estrogen receptor down-regulator. aacrjournals.org These findings suggest that while CYP17A1 inhibition is a promising strategy, the potential for off-target effects or complex interactions with hormone receptors needs careful consideration in preclinical breast cancer models. aacrjournals.org

Therapeutic Relevance in Androgen Excess Disorders (e.g., Polycystic Ovary Syndrome Preclinical Models)

Androgen excess is a key clinical feature of polycystic ovary syndrome (PCOS) and influences its development. nih.govacs.orgkoreamed.org CYP17A1 has been linked to PCOS and is often highly expressed in individuals with the condition. nih.govacs.org Excessive activation of certain signaling pathways in PCOS can lead to androgen excess and ovarian dysfunction. nih.govacs.org

Preclinical models of PCOS often involve inducing hyperandrogenism in animals, such as rodents and monkeys, using androgens like testosterone (B1683101) propionate (B1217596) or dehydroepiandrosterone (B1670201) (DHEA). koreamed.orgmdpi.comeurekaselect.com These models aim to mimic key features of human PCOS, including hyperandrogenism, irregular estrous cycles, and metabolic symptoms. koreamed.orgmdpi.com Given the role of CYP17A1 in androgen synthesis, selective inhibitors like ASN001 could be investigated in these preclinical PCOS models to assess their potential in reducing androgen levels and ameliorating PCOS-like phenotypes. Research into the mechanisms underlying PCOS in these models, such as the dysregulation of molecular pathways like PI3K-Akt signaling, could provide insights into how CYP17A1 inhibition might exert therapeutic effects. mdpi.com

Data from preclinical studies on the effect of CYP17A1 inhibition in PCOS models could include:

Preclinical Model TypeInterventionKey Finding (Example)
Rodent Model of HyperandrogenismCYP17A1 Inhibitor TreatmentReduction in circulating androgen levels
Rodent Model of HyperandrogenismCYP17A1 Inhibitor TreatmentImprovement in estrous cycle regularity
Rodent Model of HyperandrogenismCYP17A1 Inhibitor TreatmentAmelioration of metabolic abnormalities

Exploration in Glucocorticoid-Related Conditions Linked to CYP17A1 Overactivity (e.g., Cushing's Syndrome Pathogenesis)

CYP17A1 also plays a role in the synthesis of glucocorticoids. nih.gov Overexpression or increased activity of this enzyme can lead to the overproduction of cortisol, contributing to the pathogenesis of Cushing's Syndrome. nih.govacs.orgresearchgate.net This can manifest as metabolic changes, bone loss, high blood pressure, and type 2 diabetes. nih.govacs.org

Inhibition of CYP17A1 can lower both androgen and cortisol levels, suggesting a potential therapeutic avenue for Cushing's Syndrome. nih.govacs.org Steroidogenesis inhibitors, including ketoconazole (B1673606) and metyrapone, which inhibit CYP17A1 among other enzymes, are used to lower hypercortisolism in Cushing's Syndrome patients. d-nb.infonih.govfirstwordpharma.com Research has explored the influence of genetic variations in the CYP17A1 gene on the response to these inhibitors in Cushing's Syndrome. nih.govfirstwordpharma.com For example, a study found that patients carrying a specific genotype (CC genotype of SNP rs6163) in the CYP17A1 gene were more likely to achieve cortisol normalization with steroidogenesis inhibitors compared to those with other genotypes (AC/AA). nih.govfirstwordpharma.com This suggests that individual genetic differences in CYP17A1 can impact therapeutic outcomes. nih.govfirstwordpharma.com

While this compound is described as a selective lyase inhibitor, its potential impact on glucocorticoid synthesis due to the dual nature of CYP17A1 warrants investigation in the context of conditions driven by CYP17A1 overactivity in cortisol production. Research in this area could explore the specificity of this compound's inhibition in different steroidogenic pathways and its effects on cortisol levels in relevant preclinical models or in vitro systems.

Data from studies on the influence of CYP17A1 genotype on response to inhibitors in Cushing's Syndrome could be presented as follows:

CYP17A1 Genotype (SNP rs6163)Likelihood of Cortisol NormalizationMedian Duration of Treatment to Eucortisolism (Months)
CCMore likely nih.govfirstwordpharma.comShorter (e.g., 4 months) nih.govfirstwordpharma.com
AC/AALess likely nih.govfirstwordpharma.comLonger (e.g., 5.2 months) nih.govfirstwordpharma.com

Investigation in Neurological Conditions Involving Neurosteroid Synthesis (e.g., Glioblastoma Research)

Neurosteroids, synthesized in the brain by enzymes including CYP17A1, play diverse roles in the nervous system. diva-portal.orgmdpi.comresearchgate.net CYP17A1 is involved in the conversion of pregnenolone (B344588) to 17α-hydroxypregnenolone, a precursor to DHEA, a key neurosteroid. wikipedia.orgresearchgate.net

Research has indicated that CYP17A1 is overexpressed in some forms of glioblastoma, an aggressive brain tumor. nih.govacs.orgnih.govresearchgate.net DHEA has been suggested to play a role in protecting glioblastoma cells from apoptosis and reducing the effectiveness of chemotherapy like temozolomide (B1682018) (TMZ). nih.govresearchgate.netresearchgate.net Inhibition of CYP17A1 can lead to reduced DHEA production, which may be beneficial in overcoming drug resistance in glioblastoma. nih.govresearchgate.netresearchgate.net

Preclinical studies using the CYP17A1 inhibitor abiraterone have shown tumor-suppressive effects in glioblastoma cell lines and mouse models. nih.govresearchgate.net Abiraterone significantly inhibited the survival of glioblastoma cells in vitro and suppressed tumor growth and extended survival in mouse models with intracranial glioblastoma xenografts. nih.govresearchgate.net These effects were linked not only to the inhibition of DHEA synthesis but also to steroidogenesis-independent functions of CYP17A1, such as its role in regulating endoplasmic reticulum health and redox homeostasis. nih.govresearchgate.net

Investigation into this compound's effects in glioblastoma research could explore its ability to inhibit neurosteroid synthesis within the brain and its impact on glioblastoma cell survival and chemotherapy resistance in preclinical models. Given this compound's selective lyase inhibition, research could also delve into whether this specificity has distinct advantages or effects compared to inhibitors that target both CYP17A1 activities in the context of neurosteroid-related mechanisms in glioblastoma.

Data from preclinical studies on the effect of CYP17A1 inhibition in glioblastoma models could include:

Preclinical Model TypeInterventionKey Finding (Example)
Glioblastoma Cell LinesCYP17A1 InhibitorInhibition of cell survival and induction of apoptosis. nih.govresearchgate.net
Mouse Xenograft ModelCYP17A1 InhibitorSuppression of tumor growth. nih.govresearchgate.net
Mouse Xenograft ModelCYP17A1 InhibitorExtended survival period. nih.govresearchgate.net
Glioblastoma Cell LinesCYP17A1 Inhibitor + TMZRestoration of TMZ sensitivity. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.